
trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane: is an organic compound with the molecular formula C₁₂H₁₈N₂S₂ It is characterized by the presence of two isothiocyanatoethyl groups attached to a cyclohexane ring in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane typically involves the reaction of 1,4-cyclohexanedimethanol with thiophosgene in the presence of a base. The reaction proceeds through the formation of intermediate isothiocyanate groups, which then react with the cyclohexane ring to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
Chemistry: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable isothiocyanate linkages makes it valuable in studying protein-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its reactivity with nucleophiles allows for the modification of biological targets.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its ability to form strong bonds with various substrates makes it useful in creating durable materials.
作用機序
The mechanism of action of trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea or thiocarbamate linkages. This reactivity underlies its use as a cross-linking agent and in the modification of biological targets.
類似化合物との比較
trans-1,4-Bis(2-isocyanatoethyl)cyclohexane: Similar structure but with isocyanate groups instead of isothiocyanate.
trans-1,4-Bis(2-aminomethyl)cyclohexane: Contains amino groups instead of isothiocyanate.
trans-1,4-Bis(2-hydroxyethyl)cyclohexane: Contains hydroxyl groups instead of isothiocyanate.
Uniqueness: trans-1,4-Bis(2-isothiocyanatoethyl)cyclohexane is unique due to its isothiocyanate groups, which confer distinct reactivity and applications. Unlike its analogs with isocyanate, amino, or hydroxyl groups, the isothiocyanate groups provide specific reactivity with nucleophiles, making it valuable in cross-linking and modification reactions.
特性
CAS番号 |
25029-11-2 |
|---|---|
分子式 |
C12H18N2S2 |
分子量 |
254.4 g/mol |
IUPAC名 |
1,4-bis(2-isothiocyanatoethyl)cyclohexane |
InChI |
InChI=1S/C12H18N2S2/c15-9-13-7-5-11-1-2-12(4-3-11)6-8-14-10-16/h11-12H,1-8H2 |
InChIキー |
GQSJCHSMDBWAQK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CCN=C=S)CCN=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


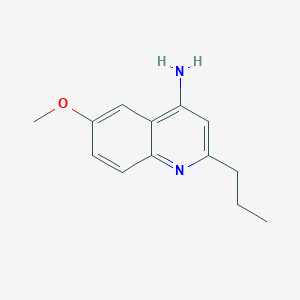

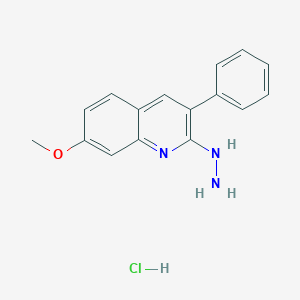

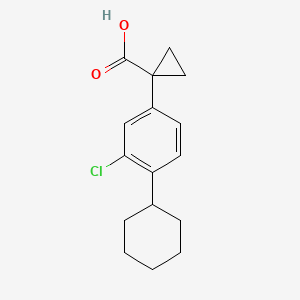

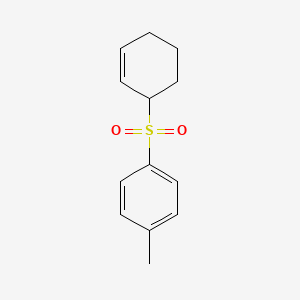
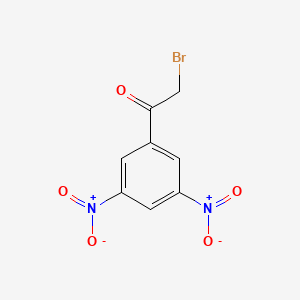
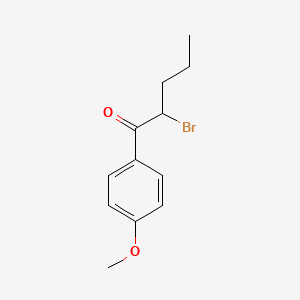
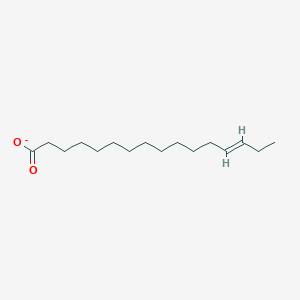
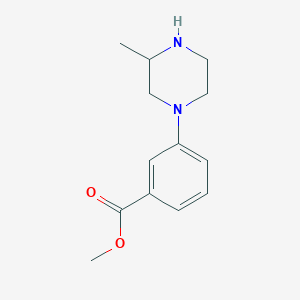
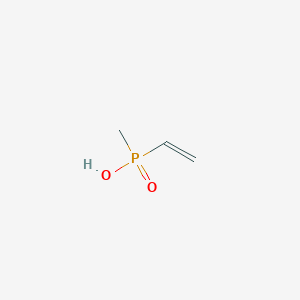
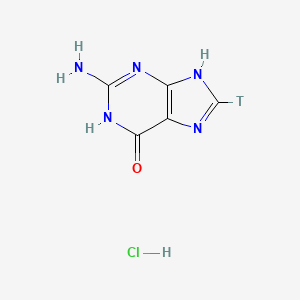
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)
